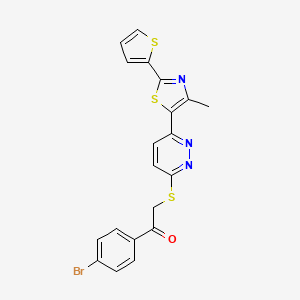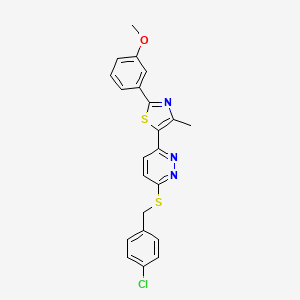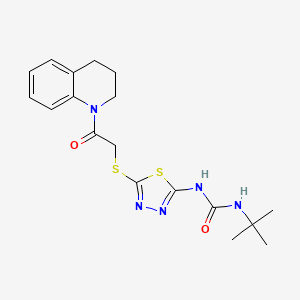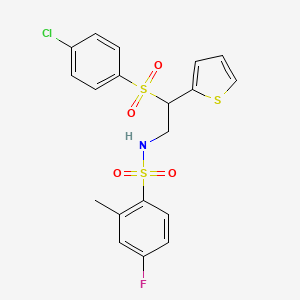![molecular formula C22H19N5O5S B11241668 1,1'-(3-(4-methoxybenzyl)-6-(3-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)diethanone](/img/structure/B11241668.png)
1,1'-(3-(4-methoxybenzyl)-6-(3-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)diethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s systematic name is quite a mouthful, so let’s break it down. It belongs to the class of [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazines, which are energetic materials with potential applications in explosives and propellants .
- This compound features a triazolo-thiadiazine core, which combines a triazole ring (1,2,4-triazole) and a thiadiazine ring (1,3,4-thiadiazine).
- Its chemical structure is as follows:
Compound: 1,1′−(3−(4−methoxybenzyl)−6−(3−nitrophenyl)−5H−[1,2,4]triazolo[3,4−b][1,3,4]thiadiazine−5,7−diyl)diethanone
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. related [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazines have been synthesized using monosubstituted tetrazines or tetrazine-based fused rings as starting materials.
- Industrial production methods remain undisclosed, likely due to the compound’s specialized nature.
Chemical Reactions Analysis
- The compound may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions depend on the specific reaction type, but they could involve strong acids, bases, or other reactive species.
- Major products formed would vary based on the reaction conditions and substituents.
Scientific Research Applications
- Energetic materials like this compound find applications in explosives, propellants, and pyrotechnics.
- In chemistry, they serve as model systems for studying energetic properties and weak interactions.
- In medicine, they might have diagnostic or therapeutic uses (although specific applications for this compound are not well-documented).
Mechanism of Action
- The compound’s mechanism of action likely relates to its energetic properties. It could release energy upon decomposition.
- Molecular targets and pathways remain speculative without further research.
Comparison with Similar Compounds
- Unfortunately, I don’t have a list of similar compounds at hand. comparing it to other [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazines would highlight its uniqueness.
Remember that this compound’s detailed information might be proprietary or limited due to safety concerns.
Properties
Molecular Formula |
C22H19N5O5S |
|---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
1-[5-acetyl-3-[(4-methoxyphenyl)methyl]-6-(3-nitrophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone |
InChI |
InChI=1S/C22H19N5O5S/c1-13(28)21-20(16-5-4-6-17(12-16)27(30)31)25(14(2)29)26-19(23-24-22(26)33-21)11-15-7-9-18(32-3)10-8-15/h4-10,12H,11H2,1-3H3 |
InChI Key |
NSRATLLXBUJXAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(N(N2C(=NN=C2S1)CC3=CC=C(C=C3)OC)C(=O)C)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]butanamide](/img/structure/B11241600.png)

![4-{1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]cyclopentyl}morpholine](/img/structure/B11241612.png)
![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dihydro-2H-chromen-6-yl)ethanone](/img/structure/B11241614.png)
![N-(2,6-dimethylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11241615.png)
![N-{1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]cyclohexyl}-2-methylaniline](/img/structure/B11241617.png)

![benzyl (3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetate](/img/structure/B11241631.png)
![N-(3,4-dimethoxyphenyl)-6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11241635.png)
![N-((6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)-2-methylbenzamide](/img/structure/B11241636.png)
![N-(2,5-dimethylphenyl)-6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11241639.png)
![2-[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine](/img/structure/B11241650.png)
